Tetramethylammonium nitrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

tetramethylazanium;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N.NO3/c1-5(2,3)4;2-1(3)4/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGPVYHSXZFOSRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)C.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51-92-3 (Parent) | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8062074 | |

| Record name | Tetramethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Tetramethylammonium nitrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17926 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1941-24-8 | |

| Record name | Tetramethylammonium nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1941-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001941248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N,N,N-trimethyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethylammonium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethylammonium nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Tetramethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties, experimental protocols, and key applications of Tetramethylammonium (B1211777) nitrate (B79036) (TMAN). All quantitative data is summarized for clarity, and detailed methodologies for cited experiments are provided.

Chemical and Physical Properties

Tetramethylammonium nitrate is a quaternary ammonium (B1175870) salt with a unique set of properties that make it valuable in various scientific and industrial fields.[1] It is a white to light yellow crystalline solid that is highly soluble in water and other polar solvents.[1][2][3][4]

General and Physical Data

The fundamental physical and chemical identifiers for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4H12N2O3 | [1][5][6] |

| Linear Formula | (CH3)4N(NO3) | |

| Molecular Weight | 136.15 g/mol | [1][6] |

| CAS Number | 1941-24-8 | [1][2] |

| EC Number | 217-723-4 | |

| Appearance | White to light yellow crystalline powder/solid | [1][2][3] |

| Melting Point | ≥300 °C (lit.) | [2][5][7] |

| Solubility | Soluble in water (H2O: 0.1 g/mL, clear, colorless) | [2][3][5][8] |

| Stability | Stable under normal conditions. | [2][3][5] |

| InChI Key | QGPVYHSXZFOSRL-UHFFFAOYSA-N | [9] |

| Canonical SMILES | C--INVALID-LINK--(C)C.[O-][N+]=O | [3][9] |

Structural Information

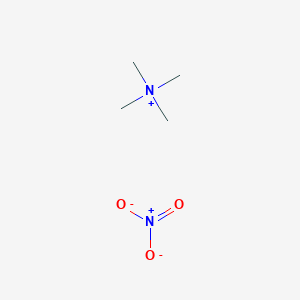

This compound consists of a central nitrogen atom bonded to four methyl groups, resulting in a positively charged tetramethylammonium cation, [(CH₃)₄N]⁺. This cation is ionically bonded to the nitrate anion, [NO₃]⁻.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its application in research.

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves a salt metathesis reaction.[10]

Methodology:

-

Prepare equimolar aqueous solutions of silver nitrate (AgNO₃) and tetramethylammonium iodide ((CH₃)₄NI).

-

Mix the two solutions. A precipitate of silver iodide (AgI) will form.

-

Remove the silver iodide precipitate by filtration.

-

The resulting clear solution contains dissolved this compound.

-

Evaporate the solution to reduce the volume, which will cause white crystals of this compound to separate out.

-

Collect the crystals for further purification.

Purification Protocol

The purity of this compound is critical for many of its applications. Recrystallization is a standard purification method.[5][11]

Methodology:

-

Dissolve the crude this compound crystals in hot ethanol (B145695) (EtOH).

-

Allow the solution to cool slowly, promoting the formation of well-defined crystals.

-

Collect the recrystallized product by filtration.

-

Dry the purified crystals in an oven at 110°C to remove any residual solvent.[5][11]

Thermal Decomposition Analysis

The thermal stability and decomposition mechanism of this compound have been investigated using thermogravimetry (TG) and mass spectrometry (MS).[10]

Methodology:

-

Thermogravimetric Analysis (Isothermal): The analysis is carried out using a thermogravimetric analyzer. A sample is placed in a platinum bucket and heated to a constant temperature. The mass loss over time is recorded to determine the kinetics of decomposition.[10]

-

Mass Spectrometric Analysis: A mass spectrometer connected to a constant volume system via a molecular leak is used.[10]

-

For qualitative analysis, approximately 25 mg of the substance is heated to 350°C for 15 minutes. The evolved gases are then analyzed to identify the decomposition products.[10]

-

For isothermal kinetic runs, the evolution of a specific mass number corresponding to a major fragmentation peak of a product (e.g., m/z 58 for trimethylamine) is monitored over time at various temperatures.[10]

-

Thermal Decomposition Mechanism

Studies have shown that the thermal decomposition of this compound proceeds via a dissociation process, which is the rate-determining step.[10] The initial step involves the transfer of a methyl group, leading to the formation of trimethylamine (B31210) and methyl nitrate.[10]

The decomposition behaves differently depending on the pressure. In air, the decomposition is exothermic.[10] Under reduced pressure, the compound undergoes dissociation and sublimation, resulting in an overall endothermic effect.[10]

Applications in Research and Development

This compound is a versatile compound with a broad range of applications across various scientific disciplines.[1]

-

Phase Transfer Catalyst: It is widely used as a phase transfer catalyst, facilitating reactions between reactants in immiscible phases, which is particularly useful in organic and inorganic synthesis.[1][3][4]

-

Electrolyte Solutions: The compound is employed in the formulation of electrolytes for batteries, supercapacitors, and fuel cells, where its ionic properties enhance conductivity and efficiency.[1]

-

Organic Synthesis: It serves as a reagent in numerous organic reactions, aiding in the production of complex molecules for pharmaceuticals and agrochemicals.[1][3]

-

Explosives Research: TMAN is used as a precursor in the synthesis of energetic materials.[1][4]

-

Analytical Chemistry: In ion-pair chromatography, it acts as a counter-ion to separate anions.[12] It is also used as an electrolyte in electrochemical analysis techniques like voltammetry.[12]

-

Material Science: It is a component in chemical mechanical planarization (CMP) slurries and photoresist stripper solutions for the semiconductor industry.[4][13]

-

Ionic Liquids: The compound is utilized in the formulation of ionic liquids, which are considered green solvents due to their low volatility.[1][3]

-

Other Applications: It has been used in studies related to soil remediation, as a non-halide clay stabilizer in oilfield applications, and as an inhibitor of glycolate (B3277807) oxidase.[1][4][5][11][13]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification

-

Hazard Statements:

-

Incompatibilities: It reacts with rust, bases, copper, strong oxidizing agents, strong reducing agents, and combustible materials.[2][3][5][14]

Handling and Storage

-

Storage: Store in a dry, cool, and well-ventilated place in tightly sealed containers.[8][14] Keep away from heat, sparks, open flames, and other ignition sources. Do not store near combustible materials.[14] Recommended storage temperature is 2-8°C.[5][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][14] Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation occurs.[15]

-

First Aid:

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS 1941-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Page loading... [wap.guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 1941-24-8 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 1941-24-8 [m.chemicalbook.com]

- 9. 硝酸テトラメチルアンモニウム 95% | Sigma-Aldrich [sigmaaldrich.com]

- 10. ias.ac.in [ias.ac.in]

- 11. lookchem.com [lookchem.com]

- 12. What are the applications of this compound in the field of analytical chemistry? - Blog [chemkente.com]

- 13. sacheminc.com [sacheminc.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Nitrate for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of tetramethylammonium (B1211777) nitrate (B79036) [(CH₃)₄N]NO₃, a quaternary ammonium (B1175870) salt with applications in various research and development fields. This document details two primary synthesis methodologies, a thorough purification protocol, and characterization data for the resulting product. Safety precautions and experimental workflows are also presented to ensure safe and efficient laboratory execution.

Introduction

Tetramethylammonium nitrate is a versatile chemical compound utilized in diverse applications, including as a supporting electrolyte in electrochemistry, a phase-transfer catalyst in organic synthesis, and a component in the preparation of energetic materials. Its utility stems from the combination of the bulky, non-coordinating tetramethylammonium cation and the nitrate anion. This guide presents two reliable methods for its laboratory-scale synthesis: the neutralization of tetramethylammonium hydroxide (B78521) with nitric acid and a salt metathesis reaction between tetramethylammonium iodide and silver nitrate. Furthermore, a detailed purification protocol via recrystallization is provided to ensure the high purity required for demanding research applications.

Synthesis Methodologies

Two principal methods for the synthesis of this compound are outlined below. The choice of method may depend on the availability of starting materials and the desired scale of the reaction.

Method 1: Neutralization of Tetramethylammonium Hydroxide with Nitric Acid

This method involves the straightforward acid-base neutralization of tetramethylammonium hydroxide with nitric acid. The reaction is typically performed in an aqueous solution, and the product is isolated by evaporation of the solvent.

Reaction: (CH₃)₄NOH + HNO₃ → [(CH₃)₄N]NO₃ + H₂O

Method 2: Salt Metathesis with Silver Nitrate

This method relies on the precipitation of an insoluble silver halide to drive the reaction to completion. Tetramethylammonium iodide is reacted with silver nitrate in an aqueous solution, leading to the formation of insoluble silver iodide and the desired this compound, which remains in solution.

Reaction: (CH₃)₄NI + AgNO₃ → [(CH₃)₄N]NO₃ + AgI(s)

Experimental Protocols

The following are detailed protocols for the synthesis and purification of this compound.

Synthesis Protocol 1: Neutralization

-

Preparation of Reactants:

-

Prepare a 1 M aqueous solution of tetramethylammonium hydroxide ((CH₃)₄NOH).

-

Prepare a 1 M aqueous solution of nitric acid (HNO₃).

-

-

Reaction:

-

In a beaker equipped with a magnetic stirrer, slowly add the 1 M nitric acid solution to the 1 M tetramethylammonium hydroxide solution in a 1:1 molar ratio.

-

Monitor the pH of the solution. The addition of nitric acid should be continued until the solution is neutral (pH ~7).

-

The reaction is exothermic; maintain the temperature of the reaction mixture by using an ice bath if necessary.

-

-

Isolation of Product:

-

Once the neutralization is complete, transfer the solution to a round-bottom flask.

-

Remove the water via rotary evaporation under reduced pressure to obtain the crude this compound as a white solid.

-

Synthesis Protocol 2: Salt Metathesis

-

Preparation of Reactants:

-

Dissolve one molar equivalent of tetramethylammonium iodide ((CH₃)₄NI) in deionized water to create a concentrated solution.

-

In a separate beaker, dissolve one molar equivalent of silver nitrate (AgNO₃) in deionized water.

-

-

Reaction:

-

Slowly add the silver nitrate solution to the stirred tetramethylammonium iodide solution.

-

A yellow precipitate of silver iodide (AgI) will form immediately.

-

Continue stirring the mixture at room temperature for 30-60 minutes to ensure the reaction goes to completion.

-

-

Isolation of Product:

-

Separate the silver iodide precipitate from the solution by vacuum filtration using a Buchner funnel.

-

Wash the precipitate with a small amount of deionized water to recover any entrained product.

-

Combine the filtrate and the washings. This solution contains the this compound.

-

Remove the water from the filtrate by rotary evaporation under reduced pressure to yield the crude product.

-

Purification Protocol: Recrystallization from Ethanol (B145695)

-

Dissolution:

-

Transfer the crude this compound to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask and heat the mixture gently on a hot plate with stirring until all the solid has dissolved.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature. Crystals of pure this compound will begin to form.

-

To maximize the yield, place the flask in an ice bath for approximately 30 minutes to induce further crystallization.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

-

Dry the crystals in a vacuum oven at a temperature below the decomposition point to remove any residual solvent.

-

Data Presentation

The following tables summarize the key quantitative data for the reactants and the final product.

Table 1: Properties of Reactants

| Compound | Molar Mass ( g/mol ) | Appearance | Hazards |

| Tetramethylammonium Hydroxide | 91.15 | Colorless liquid | Corrosive, Toxic |

| Nitric Acid | 63.01 | Colorless liquid | Oxidizer, Corrosive |

| Tetramethylammonium Iodide | 201.05 | White solid | Irritant |

| Silver Nitrate | 169.87 | White solid | Oxidizer, Corrosive |

Table 2: Properties and Characterization Data of this compound

| Property | Value |

| Chemical Formula | C₄H₁₂N₂O₃ |

| Molar Mass | 136.15 g/mol |

| Appearance | White crystalline powder[1] |

| Melting Point | >300 °C[2] |

| Solubility | Soluble in water |

| Purity (Typical) | ≥98% (by titration) |

| ¹H NMR (D₂O) | Singlet at ~3.2 ppm |

| FTIR (Nujol Mull, cm⁻¹) | ~3000 (C-H stretch), ~1480 (CH₃ bend), ~1380 (NO₃⁻ stretch), ~950 (C-N stretch) |

| Expected Yield | 80-95% (depending on the method and purification) |

Mandatory Visualizations

Synthesis Pathways

Caption: Chemical synthesis pathways for this compound.

Experimental Workflow

Caption: Overall laboratory workflow for synthesis and purification.

Characterization

The identity and purity of the synthesized this compound can be confirmed by several analytical techniques.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum in D₂O is expected to show a sharp singlet at approximately 3.2 ppm, corresponding to the twelve equivalent protons of the four methyl groups of the tetramethylammonium cation.

-

FTIR Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands. Key peaks include C-H stretching vibrations around 3000 cm⁻¹, CH₃ bending vibrations near 1480 cm⁻¹, a strong absorption band for the nitrate anion (N-O stretch) around 1380 cm⁻¹, and C-N stretching vibrations around 950 cm⁻¹.

-

Melting Point: Pure this compound has a high melting point, decomposing above 300 °C. A sharp melting point is indicative of high purity.

-

Purity Assay: The purity of the final product can be determined by titration. For instance, titration with a standardized acid can be used to quantify the amount of the tetramethylammonium cation.

Safety Precautions

It is imperative to adhere to standard laboratory safety procedures when performing these syntheses.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling of Nitric Acid: Nitric acid is a strong oxidizer and is highly corrosive. It should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.

-

Handling of Silver Nitrate: Silver nitrate is a corrosive solid and a strong oxidizing agent. It can cause burns and stain the skin. Handle with care and avoid generating dust.

-

Waste Disposal: Dispose of all chemical waste, including the silver iodide precipitate, according to institutional and local regulations.

Conclusion

This technical guide provides detailed and reliable protocols for the synthesis and purification of this compound in a laboratory setting. Both the neutralization and salt metathesis methods are effective for producing this compound. The provided purification and characterization procedures will enable researchers to obtain a high-purity product suitable for a wide range of scientific applications. Adherence to the outlined safety precautions is essential for the safe execution of these chemical transformations.

References

Solubility of Tetramethylammonium nitrate in organic solvents.

An In-depth Technical Guide to the Solubility of Tetramethylammonium (B1211777) Nitrate (B79036) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetramethylammonium nitrate in various organic solvents. The information is curated for professionals in research and development who require an understanding of the solubility characteristics of this quaternary ammonium (B1175870) salt for applications in chemical synthesis, formulation development, and electrochemical research.

Introduction

This compound, with the chemical formula (CH₃)₄NNO₃, is a quaternary ammonium salt that serves as a versatile tool in various chemical applications.[1] Its utility as a phase transfer catalyst, an electrolyte in non-aqueous batteries, and a reagent in organic synthesis is significantly influenced by its solubility in different solvent systems.[1][2] This guide summarizes the available solubility data, provides a detailed experimental protocol for its determination, and presents a logical workflow for solubility assessment.

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not extensively reported in publicly available literature. However, its classification as a quaternary ammonium salt provides a strong indication of its general solubility behavior. Such salts are typically soluble in polar solvents and less soluble in non-polar media.

Table 1: Quantitative and Qualitative Solubility of this compound

| Solvent Category | Solvent | Chemical Formula | Solubility | Temperature (°C) |

| Polar Protic | Water | H₂O | 10 g/100 mL[2][3] | Not Specified |

| Methanol | CH₃OH | High (Qualitative)[4] | Not Specified | |

| Ethanol | C₂H₅OH | High (Qualitative)[4] | Not Specified | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High (Qualitative)[4] | Not Specified |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High (Qualitative)[4] | Not Specified | |

| Acetonitrile | CH₃CN | Moderate to Low (Qualitative)[4] | Not Specified | |

| Acetone | (CH₃)₂CO | Moderate to Low (Qualitative)[4] | Not Specified | |

| Non-Polar | Toluene | C₇H₈ | Insoluble or Sparingly Soluble (Qualitative)[4] | Not Specified |

| Hexane | C₆H₁₄ | Insoluble or Sparingly Soluble (Qualitative)[4] | Not Specified | |

| Diethyl Ether | (C₂H₅)₂O | Insoluble or Sparingly Soluble (Qualitative)[4] | Not Specified |

To provide a comparative context, the solubility of the parent inorganic salt, ammonium nitrate, is presented in Table 2. It is important to note that the presence of the tetramethylammonium cation can significantly alter solubility characteristics compared to the ammonium ion.

Table 2: Solubility of Ammonium Nitrate in Various Solvents for Comparison

| Solvent | Chemical Formula | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Water | H₂O | 213 | 25 |

| Methanol | CH₃OH | 17.1 | 20 |

| Ethanol | C₂H₅OH | 3.8 | 20 |

Note: This data is for ammonium nitrate and is provided for comparative purposes only.[5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of this compound solubility in an organic solvent. This method is based on the principle of achieving equilibrium between the solid solute and its saturated solution.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvent of interest (anhydrous grade)

-

Temperature-controlled shaker or magnetic stirrer with a hot/cold plate

-

Calibrated thermometer or thermocouple

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Drying oven or vacuum oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or on a stirrer. Agitate the mixture at a constant, controlled temperature for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but the optimal time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[4]

-

Sample Withdrawal: Once equilibrium is reached, cease agitation and allow the solid to settle. Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-warmed or pre-cooled syringe to maintain the experimental temperature.

-

Filtration: Immediately pass the withdrawn sample through a syringe filter (e.g., 0.2 µm pore size) into a pre-weighed, dry container. This step is critical to remove any suspended microcrystals.

-

Gravimetric Analysis:

-

Accurately weigh the container with the filtered saturated solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas, in a fume hood, or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is fully evaporated, re-weigh the container with the dry this compound residue.

-

-

Calculation: The solubility can be calculated as follows:

-

Mass of solvent = (Mass of container + solution) - (Mass of container + residue)

-

Mass of residue = (Mass of container + residue) - Mass of container

-

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent) x 100

-

Alternative Quantification: For higher precision or when dealing with volatile solutes, the concentration of the solute in the filtered aliquot can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., Evaporative Light Scattering Detector - ELSD) or Ion Chromatography (IC).[4]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While specific quantitative data on the solubility of this compound in a wide range of organic solvents remains limited in published literature, its behavior as a quaternary ammonium salt suggests high solubility in polar solvents. For precise applications, experimental determination of solubility is recommended. The provided gravimetric protocol offers a robust and reliable method for obtaining this critical data. Further research to quantify the solubility of this compound in common organic solvents would be highly beneficial to the scientific community, particularly in the fields of synthetic chemistry and materials science.

References

An In-depth Technical Guide to the Crystal Structure and Molecular Geometry of Tetramethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available information on the crystal structure and molecular geometry of tetramethylammonium (B1211777) nitrate (B79036), (CH₃)₄NNO₃. Despite extensive searches of scientific literature and crystallographic databases, a complete, experimentally determined crystal structure for pure tetramethylammonium nitrate could not be located. This document summarizes the available data, including crystallographic information for a related complex salt, computational studies of the this compound ion pair, and general experimental methodologies for crystal structure determination. This guide is intended to be a resource for researchers, scientists, and drug development professionals, providing the most current and comprehensive information available in the public domain.

Introduction

This compound is a quaternary ammonium (B1175870) salt with the chemical formula C₄H₁₂N₂O₃. It is a white crystalline solid soluble in water. The compound consists of a tetramethylammonium cation, [(CH₃)₄N]⁺, and a nitrate anion, [NO₃]⁻. Quaternary ammonium salts have a wide range of applications, including as phase transfer catalysts, electrolytes, and in the synthesis of energetic materials and ionic liquids. A thorough understanding of the solid-state structure of this compound is crucial for elucidating its physical and chemical properties, which in turn informs its various applications.

This guide addresses the current state of knowledge regarding the crystal structure and molecular geometry of this compound. While a definitive crystal structure for the pure compound is not available in the reviewed literature, valuable insights can be gleaned from related studies.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₁₂N₂O₃ |

| Molecular Weight | 136.15 g/mol |

| CAS Number | 1941-24-8 |

| Appearance | White crystalline solid |

| Solubility | Soluble in water |

Crystal Structure Analysis

Data for this compound-Chlorobismuthate

While the crystal structure of pure this compound is not available, a detailed crystallographic study has been conducted on a complex salt, This compound-chlorobismuthate, [N(CH₃)₄]₂Bi₂Cl₉NO₃ [1][2]. This compound incorporates both tetramethylammonium and nitrate ions within its crystal lattice. The crystallographic data for this complex salt are presented in Table 2. It is important to note that the presence of the large chlorobismuthate anion significantly influences the crystal packing and, therefore, these parameters do not represent those of pure this compound.

Table 2: Crystallographic Data for this compound-Chlorobismuthate [N(CH₃)₄]₂Bi₂Cl₉NO₃ [1][2]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/mmc |

| a, b (Å) | 9.2642(9) |

| c (Å) | 21.917(3) |

| α, β (°) | 90 |

| γ (°) | 120 |

| Volume (ų) | 1629.0(4) |

| Z | 2 |

Computational Studies of the this compound Ion Pair

Computational studies using Density Functional Theory (DFT) have provided theoretical insights into the molecular geometry of the this compound ion pair. These calculations offer a model for the interactions between the cation and anion in the absence of a full crystal structure. Key findings from these theoretical studies are summarized in Table 3.

Table 3: Selected Calculated and Experimental Geometric Parameters for the this compound Ion Pair

| Parameter | Calculated (DFT) | Experimental (from a related crystal structure) |

| O-N-N-C Dihedral Angle (°) | 61.8 | 61.2 |

| Average O···H distance (Å) | 2.34 | 2.86 |

The dihedral angle describes the relative orientation of the nitrate anion with respect to the tetramethylammonium cation. The computational and experimental values are in close agreement, suggesting that the theoretical model provides a reasonable approximation of the ion pair geometry.

Molecular Geometry

The tetramethylammonium cation, [(CH₃)₄N]⁺, possesses a tetrahedral geometry with the nitrogen atom at the center and the four methyl groups at the vertices. The nitrate anion, [NO₃]⁻, has a trigonal planar geometry. The interaction and relative orientation of these two ions in the solid state determine the overall crystal structure.

References

In-Depth Technical Guide to the Thermal Decomposition Mechanism of Tetramethylammonium Nitrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of tetramethylammonium (B1211777) nitrate (B79036) (TMAN). It details the decomposition pathway, primary products, and the kinetic parameters governing the reaction. This document summarizes key quantitative data from various analytical techniques and presents detailed experimental protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA) using mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR). The information herein is intended to be a vital resource for professionals handling TMAN in research, development, and manufacturing, particularly in contexts where thermal stability is a critical parameter.

Core Decomposition Mechanism

The thermal decomposition of tetramethylammonium nitrate is primarily a unimolecular dissociation process. When subjected to heat, TMAN breaks down to yield trimethylamine (B31210) ((CH₃)₃N) and methyl nitrate (CH₃NO₃) as the principal gaseous products.[1] This dissociation is the rate-determining step in the overall decomposition process.[1] The reaction is understood to proceed via the transfer of a methyl group from the quaternary ammonium (B1175870) cation to the nitrate anion.

Under atmospheric pressure, the decomposition of TMAN is characterized by an exothermic release of energy.[2] However, under reduced pressure, the decomposition process is observed to be endothermic, which is attributed to the prevalence of the endothermic dissociation/sublimation of the compound.[1]

Quantitative Thermal Analysis Data

The thermal stability and decomposition characteristics of this compound have been investigated using various thermoanalytical techniques. The key quantitative data are summarized in the table below for easy comparison.

| Parameter | Value | Analytical Method | Atmosphere | Reference |

| Decomposition Temperature Range | 250 - 380 °C | Thermogravimetric Analysis (TGA) | Argon | [2] |

| Major Weight Loss | 69% (from 99% to 30%) | Thermogravimetric Analysis (TGA) | Argon | [2] |

| Exothermic Peak Temperatures | 290 °C and 328 °C | Differential Thermal Analysis (DTA) | Argon | [2] |

| Activation Energy (Ea) | 84 - 88 kcal/mol (approx. 351 - 368 kJ/mol) | Isothermal Thermogravimetry & Mass Spectrometry | Not Specified | [1] |

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data on the thermal decomposition of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of this compound by measuring its mass change as a function of temperature.

Apparatus: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a clean platinum or alumina (B75360) crucible.

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the furnace with an inert gas, such as high-purity nitrogen or argon, at a constant flow rate of 20-50 mL/min to prevent oxidative side reactions.

-

Thermal Program (Non-isothermal):

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 500 °C at a constant heating rate (e.g., 5, 10, 15, or 20 °C/min).

-

-

Thermal Program (Isothermal):

-

Rapidly heat the sample to a predetermined isothermal temperature (e.g., within the decomposition range of 250-380 °C).

-

Hold the sample at this temperature for a sufficient duration to observe the complete decomposition.

-

-

Data Acquisition: Continuously monitor and record the sample mass as a function of temperature and/or time.

-

Data Analysis:

-

Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the peak decomposition temperature from the derivative thermogravimetric (DTG) curve.

-

For non-isothermal data, kinetic parameters such as activation energy can be calculated using model-free methods like the Flynn-Wall-Ozawa or Kissinger-Akahira-Sunose methods.

-

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of this compound and to determine its exothermic or endothermic nature.

Apparatus: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of finely ground this compound into a hermetically sealed aluminum or copper DSC pan. Use an empty, sealed pan as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate.

-

Thermal Program: Heat the sample and reference pans from ambient temperature to a final temperature above the decomposition range (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Measure and record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify exothermic or endothermic peaks associated with the decomposition. Determine the onset temperature and the peak temperature of the thermal events.

Evolved Gas Analysis (EGA) by TGA-FTIR/MS

Objective: To identify the gaseous products evolved during the thermal decomposition of this compound.

Apparatus: A TGA instrument coupled to a Fourier-transform infrared spectrometer (FTIR) or a mass spectrometer (MS) via a heated transfer line.

Procedure:

-

TGA Experiment: Perform a TGA experiment as described in the TGA protocol.

-

Gas Transfer: Continuously transfer the gaseous effluent from the TGA furnace to the FTIR gas cell or the MS inlet through a heated transfer line (maintained at a temperature sufficient to prevent condensation of the products, e.g., 200-250 °C).

-

FTIR/MS Data Acquisition:

-

FTIR: Continuously collect infrared spectra of the evolved gases at regular intervals throughout the TGA experiment.

-

MS: Continuously acquire mass spectra of the evolved gases, monitoring specific mass-to-charge ratios (m/z) corresponding to the expected products and their fragments (e.g., m/z 58 for trimethylamine).

-

-

Data Analysis:

-

FTIR: Analyze the collected IR spectra to identify the functional groups and, consequently, the chemical structures of the evolved gases by comparing them with spectral libraries.

-

MS: Analyze the mass spectra to identify the molecular ions and fragmentation patterns of the evolved gases, confirming their identities.

-

Visualizations

Decomposition Pathway

Caption: Primary thermal decomposition pathway of this compound.

Experimental Workflow

Caption: Workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined process primarily involving dissociation into trimethylamine and methyl nitrate. Understanding this mechanism, along with the quantitative data on its thermal stability and the detailed protocols for its analysis, is crucial for the safe and effective use of this compound in various scientific and industrial applications. The information and methodologies presented in this guide provide a solid foundation for researchers and professionals working with this compound.

References

Tetramethylammonium Nitrate: A Versatile Precursor in Advanced Materials Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) nitrate (B79036) (TMAN), a quaternary ammonium (B1175870) salt with the chemical formula (CH₃)₄NNO₃, is emerging as a versatile and highly effective precursor in the field of materials science. Its unique combination of properties, including its role as both a fuel and an oxidant in combustion reactions, a structure-directing agent, and a source of nitrogen, makes it a valuable component in the synthesis of a wide array of advanced materials. This technical guide provides a comprehensive overview of the applications of tetramethylammonium nitrate as a precursor, with a focus on its role in the synthesis of metal oxides, spinels, and other functional materials. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate its use in research and development.

Physicochemical Properties of this compound

This compound is a white to light yellow crystalline solid that is soluble in water.[1] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1941-24-8 | [1] |

| Molecular Formula | C₄H₁₂N₂O₃ | [1] |

| Molecular Weight | 136.15 g/mol | [1] |

| Appearance | White to light yellow crystal | [1] |

| Melting Point | ≥300 °C (decomposes) | [2] |

| Solubility | Soluble in water | [2] |

Thermal Decomposition of this compound

Understanding the thermal behavior of TMAN is crucial for its application in materials synthesis, particularly in combustion and high-temperature processes. The thermal decomposition of this compound is an exothermic process that primarily proceeds via dissociation into trimethylamine (B31210) ((CH₃)₃N) and methyl nitrate (CH₃NO₃).[3]

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are instrumental in characterizing this decomposition. TGA data reveals a significant weight loss occurring in a specific temperature range, indicative of the decomposition process.

Quantitative Thermal Analysis Data

| Analysis Technique | Temperature Range (°C) | Mass Loss (%) | Observations | Reference(s) |

| TGA | 250 - 380 | 69 | Major decomposition event. | [4] |

| DTA | 270 - 375 | - | Exothermic behavior with peaks at 290 °C and 328 °C. | [4] |

The activation energy for the thermal decomposition of TMAN has been determined to be approximately 84-88 kcal/mol.[3] This value is comparable to the dissociation energy of the H₃C-N bond, supporting the proposed decomposition mechanism involving the transfer of a methyl group.[3]

Decomposition Pathway

The thermal decomposition of this compound can be visualized as a primary dissociation step followed by subsequent reactions of the decomposition products.

Applications of this compound as a Precursor

Synthesis of Spinel Oxides

This compound is an effective precursor in the synthesis of spinel oxides, such as cobalt aluminate (CoAl₂O₄) and nickel ferrite (B1171679) (NiFe₂O₄), through combustion methods like sol-gel and solution combustion synthesis. In these processes, TMAN acts as an oxidizing agent, reacting exothermically with a fuel (e.g., citric acid, glycine, urea) to generate the heat necessary for the formation of the crystalline spinel structure at relatively low temperatures.[5][6] The fuel-to-oxidizer ratio is a critical parameter that influences the combustion process and the properties of the final product.[5][7]

Experimental Protocol: Sol-Gel Combustion Synthesis of Cobalt Aluminate (CoAl₂O₄)

This protocol describes a general procedure for the synthesis of CoAl₂O₄ nanoparticles using TMAN as part of the oxidizer mixture.

Materials:

-

Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)

-

Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O)

-

This compound ((CH₃)₄NNO₃)

-

Citric acid (C₆H₈O₇)

-

Deionized water

-

Ammonia (B1221849) solution

Equipment:

-

Beakers and graduated cylinders

-

Magnetic stirrer with hotplate

-

pH meter

-

Drying oven

-

Muffle furnace

Procedure:

-

Precursor Solution Preparation:

-

Dissolve stoichiometric amounts of cobalt nitrate, aluminum nitrate, and this compound in a minimum amount of deionized water with constant stirring. The molar ratio of Co:Al should be 1:2.

-

In a separate beaker, dissolve citric acid in deionized water. The molar ratio of metal nitrates to citric acid can be varied to optimize the reaction (a common starting point is 1:1).[8]

-

-

Gel Formation:

-

Add the citric acid solution to the metal nitrate solution under continuous stirring.

-

Adjust the pH of the solution to ~7 by adding ammonia solution dropwise.

-

Heat the solution to 80-90 °C on a hotplate with constant stirring. As the water evaporates, the solution will become more viscous, eventually forming a transparent gel.[8]

-

-

Combustion:

-

Transfer the gel to a crucible and place it in a preheated muffle furnace at 400-500 °C.

-

The gel will undergo auto-combustion, swelling and releasing a large volume of gases to form a voluminous, foamy powder.

-

-

Calcination:

-

After the combustion is complete, calcine the resulting powder at a higher temperature (e.g., 800-1000 °C) for a few hours to improve crystallinity and remove any residual carbon.[9]

-

-

Characterization:

-

The final CoAl₂O₄ powder can be characterized using techniques such as X-ray diffraction (XRD) to confirm the spinel phase, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to analyze the particle size and morphology.

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Characterization of ZnO Nanoparticles and the Impact of Changing the Proportion of Precursor on Their Morphology, Average Formation, and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. jetir.org [jetir.org]

- 9. Exploration of properties (crystallographic, morphological, optical) of nano cobalt aluminate synthesized by facile sol–gel method: Effects of sintering temperature - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Ionic Conductivity of Tetramethylammonium Nitrate Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetramethylammonium (B1211777) nitrate (B79036) ((CH₃)₄NNO₃) is a quaternary ammonium (B1175870) salt that sees application in various chemical and electrochemical processes due to its properties as a phase transfer catalyst and an electrolyte.[1] A thorough understanding of its behavior in solution, particularly its ionic conductivity, is crucial for optimizing its use in applications such as battery technology, chemical synthesis, and drug formulation.[1] This technical guide provides a comprehensive overview of the principles governing the ionic conductivity of tetramethylammonium nitrate solutions, details experimental methodologies for its measurement, and presents available data to aid researchers in their work.

Fundamental Principles of Ionic Conductivity

The conductivity of an electrolyte solution is a measure of its ability to conduct an electric current. This conduction is facilitated by the movement of ions through the solvent. Key parameters used to describe ionic conductivity include:

-

Molar Conductivity (Λ_m): This is the conductivity of a solution containing one mole of the electrolyte. It is related to the specific conductivity (κ) and the molar concentration (c) of the electrolyte by the equation:

Λ_m = κ / c

-

Equivalent Conductivity (Λ_eq): For electrolytes with multivalent ions, equivalent conductivity is sometimes used. For a 1:1 electrolyte like this compound, the molar conductivity and equivalent conductivity are the same.

-

Limiting Molar Conductivity (Λ_m°): This is the molar conductivity at infinite dilution, where inter-ionic interactions are negligible. At this point, the ions migrate independently.

Kohlrausch's Law of Independent Migration of Ions

For a strong electrolyte like this compound, which is assumed to be fully dissociated in dilute solutions, the limiting molar conductivity is the sum of the limiting molar conductivities of its constituent ions.[2][3][4][5] This is expressed by Kohlrausch's Law:[2][3][4][5]

Λ_m°(this compound) = λ°((CH₃)₄N⁺) + λ°(NO₃⁻)

where λ° is the limiting ionic conductivity of the individual ions.

Concentration Dependence of Molar Conductivity: The Debye-Hückel-Onsager Equation

In reality, the molar conductivity of an electrolyte solution decreases as the concentration increases due to inter-ionic attractions that hinder the movement of ions. For strong electrolytes at low concentrations, this relationship is described by the Debye-Hückel-Onsager equation:[2][3][4][5][6]

Λ_m = Λ_m° - (A + BΛ_m°)√c

where:

-

A and B are constants that depend on the temperature, the dielectric constant, and the viscosity of the solvent, as well as the stoichiometry of the electrolyte.[6]

-

c is the molar concentration.

This equation highlights two main effects that reduce ionic mobility:

-

Electrophoretic Effect: The movement of the solvent molecules in the ionic atmosphere in the opposite direction to the central ion.[6]

-

Relaxation Effect (Asymmetry Effect): The distortion of the spherical ionic atmosphere around a moving ion, creating a retarding electrical field.[6]

Quantitative Data on the Ionic Conductivity of this compound

Table 1: Limiting Ionic Conductivities in Water at 25 °C (298.15 K)

| Ion | Limiting Ionic Conductivity (λ°) (S cm² mol⁻¹) |

| Tetramethylammonium ((CH₃)₄N⁺) | 44.9 |

| Nitrate (NO₃⁻) | 71.46 |

Based on these values, the limiting molar conductivity of this compound can be calculated:

Λ_m°((CH₃)₄NNO₃) = 44.9 S cm² mol⁻¹ + 71.46 S cm² mol⁻¹ = 116.36 S cm² mol⁻¹

For comparison, Table 2 presents experimental data for a closely related salt, tetramethylammonium bromide, in aqueous solutions at various temperatures. This data can provide an indication of the general behavior of tetramethylammonium salts in solution.

Table 2: Molar Conductivity (Λ_m) of Tetramethylammonium Bromide in Aqueous Solutions at Various Temperatures and Concentrations

| Temperature (K) | Concentration (mol kg⁻¹) | Molar Conductivity (Λ_m) (S m² mol⁻¹) |

| 278.15 | 0.002 | Data not available in search results |

| 283.15 | 0.002 | Data not available in search results |

| 288.15 | 0.002 | Data not available in search results |

| 293.15 | 0.002 | Data not available in search results |

| 298.15 | 0.002 | Data not available in search results |

| 278.15 | 0.04 | Data not available in search results |

| 283.15 | 0.04 | Data not available in search results |

| 288.15 | 0.04 | Data not available in search results |

| 293.15 | 0.04 | Data not available in search results |

| 298.15 | 0.04 | Data not available in search results |

| Note: Specific molar conductivity values for Tetramethylammonium Bromide at these concentrations were not available in the provided search results. The source indicates that such measurements were made.[7] |

Experimental Protocols for Measuring Ionic Conductivity

The determination of ionic conductivity is a fundamental experimental procedure in physical chemistry. The following outlines a detailed methodology for measuring the molar conductivity of an electrolyte solution like this compound.

Materials and Apparatus

-

Conductivity Meter: A digital conductivity meter with a temperature sensor.

-

Conductivity Cell: A two- or four-electrode conductivity cell, typically with platinized platinum electrodes. The cell constant (K_cell) must be known or determined.

-

Thermostatic Water Bath: To maintain a constant temperature during measurements.

-

Volumetric Flasks and Pipettes: For accurate preparation of solutions.

-

Analytical Balance: For precise weighing of the electrolyte.

-

This compound: High purity salt.

-

Deionized Water: With a very low conductivity.

-

Standard Potassium Chloride (KCl) Solution: For determining the cell constant.

Experimental Workflow

Detailed Procedure

-

Determine the Cell Constant (K_cell):

-

Prepare a standard KCl solution of a known concentration (e.g., 0.01 M).

-

Rinse the conductivity cell with deionized water and then with the KCl solution.

-

Immerse the cell in the KCl solution in a beaker placed in the thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Measure the resistance (R) or conductance (G = 1/R) of the KCl solution.

-

The cell constant is calculated using the known specific conductivity (κ_KCl) of the standard solution: K_cell = κ_KCl * R

-

-

Prepare this compound Solutions:

-

Accurately weigh a known mass of dry this compound and dissolve it in a known volume of deionized water in a volumetric flask to prepare a stock solution of a specific concentration.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., from 0.05 M down to 0.0005 M).

-

-

Measure the Conductivity of the Solutions:

-

Measure the conductivity of the deionized water used for the solutions. This is the solvent conductivity (κ_solvent).

-

For each this compound solution, rinse the conductivity cell with a small amount of the solution before filling the cell.

-

Immerse the cell in the solution in the thermostatic bath and record the resistance or conductance once the reading has stabilized.

-

-

Calculate Molar Conductivity:

-

Calculate the specific conductivity (κ) of each solution using the measured resistance/conductance and the cell constant: κ = K_cell / R = K_cell * G

-

Correct the specific conductivity for the contribution of the solvent: κ_corrected = κ_measured - κ_solvent

-

Calculate the molar conductivity (Λ_m) for each concentration (c): Λ_m = κ_corrected / c

-

-

Determine the Limiting Molar Conductivity:

-

Plot the calculated molar conductivity (Λ_m) against the square root of the concentration (√c).

-

For a strong electrolyte at low concentrations, this plot should be a straight line.

-

Extrapolate the line to zero concentration (c=0). The y-intercept of this line gives the experimental limiting molar conductivity (Λ_m°).

-

Visualization of Key Relationships

The relationship between the various factors influencing ionic conductivity can be visualized to provide a clearer understanding of the underlying principles.

Conclusion

The ionic conductivity of this compound solutions is a key parameter for its application in various scientific and industrial fields. While specific experimental data on its molar conductivity as a function of concentration is not widely published, its behavior can be understood through the fundamental principles of electrolyte solutions, including Kohlrausch's Law and the Debye-Hückel-Onsager theory. The limiting molar conductivity can be reliably calculated from the limiting ionic conductivities of its constituent ions. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine the ionic conductivity of this compound and other electrolytes in their own laboratories. Further experimental studies to populate the concentration and temperature dependence of the molar conductivity of this compound would be a valuable contribution to the field.

References

- 1. Understanding Cation–Anion Ionic Bonding in Tetramethylammonium Salts: Insights from Density Functional Theory and X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ck12.org [ck12.org]

- 3. quora.com [quora.com]

- 4. Explain debey huckel onsagers law of the strong electrolytes - askIITians [askiitians.com]

- 5. chemistnotes.com [chemistnotes.com]

- 6. Debye–Hückel theory - Wikipedia [en.wikipedia.org]

- 7. ThermoML:J. Chem. Eng. Data 2012, 57, 8, 2203-2210 [trc.nist.gov]

Spectroscopic data (IR, Raman, NMR) of Tetramethylammonium nitrate.

An In-depth Technical Guide to the Spectroscopic Data of Tetramethylammonium (B1211777) Nitrate (B79036)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tetramethylammonium nitrate, a compound of interest in various chemical and pharmaceutical applications. The guide details infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopic data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Solvent |

| ¹H | 3.1 | D₂O |

| ¹³C | 54.9 | D₂O |

Vibrational Spectroscopy (IR and Raman)

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3020 | C-H stretch |

| ~1480 | CH₃ asymmetric deformation |

| ~1380 | NO₃⁻ asymmetric stretch |

| ~950 | C-N stretch |

| ~830 | NO₃⁻ out-of-plane bend |

Table 3: Raman Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3030 | C-H symmetric stretch |

| ~2980 | C-H asymmetric stretch |

| ~1450 | CH₃ asymmetric deformation |

| ~1050 | NO₃⁻ symmetric stretch (ν₁)[1][2][3][4] |

| ~955 | C-N symmetric stretch |

| ~752 | C-N asymmetric stretch |

| ~720 | NO₃⁻ in-plane deformation (ν₄)[2] |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation

-

Approximately 10-20 mg of this compound is dissolved in ~0.6-0.7 mL of deuterium (B1214612) oxide (D₂O).

-

The solution is transferred to a 5 mm NMR tube.

-

The tube is capped and carefully inverted several times to ensure a homogenous solution.

2.1.2. ¹H NMR Spectroscopy

-

Instrument: A standard NMR spectrometer (e.g., 300 or 400 MHz).

-

Solvent: D₂O

-

Temperature: Standard ambient temperature (e.g., 298 K).

-

Procedure:

-

The prepared NMR tube is placed in the spectrometer.

-

The magnetic field is locked onto the deuterium signal of the D₂O solvent.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse ¹H NMR experiment is acquired.

-

The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected.

-

The chemical shifts are referenced to the residual HDO signal.

-

2.1.3. ¹³C NMR Spectroscopy

-

Instrument: A standard NMR spectrometer with ¹³C capabilities.

-

Solvent: D₂O

-

Temperature: Standard ambient temperature (e.g., 298 K).

-

Procedure:

-

The same sample prepared for ¹H NMR can be used.

-

A standard ¹³C NMR experiment with proton decoupling is performed.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The FID is processed similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Nujol Mull)

-

A small amount (2-5 mg) of finely powdered this compound is placed on a salt plate (e.g., KBr or NaCl).

-

One to two drops of Nujol (mineral oil) are added.

-

The mixture is ground with a pestle or the edge of another salt plate to form a uniform, translucent mull.

-

The mull is evenly spread between two salt plates.

2.2.2. Data Acquisition

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Accessory: Transmission holder.

-

Procedure:

-

A background spectrum of the clean, empty sample compartment is collected.

-

The prepared salt plates with the Nujol mull are placed in the sample holder.

-

The sample spectrum is recorded.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Raman Spectroscopy

2.3.1. Sample Preparation

-

A small amount of the crystalline this compound is placed in a glass capillary tube or on a microscope slide.

2.3.2. Data Acquisition

-

Instrument: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm).

-

Procedure:

-

The sample is placed in the instrument's sample holder.

-

The laser is focused on the sample.

-

The Raman scattering is collected and directed to the spectrometer.

-

The spectrum is recorded over a range of Raman shifts (e.g., 100-3500 cm⁻¹).

-

Cosmic ray removal and baseline correction may be applied to the spectrum.

-

References

Methodological & Application

Application Notes and Protocols for Using Tetramethylammonium Nitrate as a Supporting Electrolyte in Cyclic Voltammetry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of tetramethylammonium (B1211777) nitrate (B79036) (TMANO₃) as a supporting electrolyte in cyclic voltammetry (CV). This document includes key physicochemical properties, detailed experimental protocols, and a workflow for a typical CV experiment.

Introduction

Tetramethylammonium nitrate is a quaternary ammonium (B1175870) salt that serves as a valuable supporting electrolyte in various electrochemical applications, including cyclic voltammetry.[1][2] Its primary functions in an electrochemical cell are to increase the conductivity of the solution and to minimize the iR drop (uncompensated resistance), ensuring that the measured potential accurately reflects the potential at the electrode-solution interface. The tetramethylammonium cation ((CH₃)₄N⁺) and the nitrate anion (NO₃⁻) are electrochemically stable over a range of potentials, providing a suitable window for studying various redox processes.[1] TMANO₃ is particularly useful in aqueous and polar organic solvent systems due to its good solubility.[1][3][4]

Data Presentation

The selection of a suitable supporting electrolyte is critical for the success of cyclic voltammetry experiments. The following table summarizes the key quantitative data for this compound to aid in experimental design.

| Property | Solvent | Value | Notes |

| Electrochemical Window | Acetonitrile (MeCN) | Data not available in searched literature | The potential window should be determined experimentally for the specific solvent and electrode system. As a general reference for non-aqueous systems, a wide potential window can be initially scanned (e.g., -3 V to +3 V) and then narrowed based on the observed solvent/electrolyte breakdown.[5] |

| Aqueous Solution | Data not available in searched literature | The electrochemical window in aqueous solutions is typically limited by the hydrogen evolution reaction at cathodic potentials and the oxygen evolution reaction at anodic potentials. A study utilized 0.1 M TMANO₃ for electrode conditioning in an aerated aqueous solution.[6][7] | |

| Conductivity | 0.1 M Aqueous Solution | Data not available in searched literature | For comparison, the molar conductance of a 0.1 M aqueous solution of ammonium nitrate at 25°C is 9.54 Ω⁻¹cm²mol⁻¹.[8] However, this is a different compound and values for TMANO₃ may differ. |

| Solubility | Water | Soluble[2][4][9] | A 0.1 M solution is readily prepared.[6][7] |

| Polar Organic Solvents | Soluble[1][3] | Specific quantitative solubility data in solvents like acetonitrile, DMF, or DMSO are not readily available in the searched literature and should be determined experimentally if high concentrations are required. | |

| Molecular Weight | - | 136.15 g/mol [1] | |

| Typical Concentration | Various | 0.1 M[6][7][10] | This concentration is generally sufficient to minimize solution resistance.[10] |

Experimental Protocols

This section provides a detailed methodology for a typical cyclic voltammetry experiment using this compound as the supporting electrolyte.

Materials and Equipment

-

Chemicals:

-

This compound (TMANO₃), electrochemical grade

-

Solvent (e.g., deionized water, acetonitrile, DMF), HPLC or electrochemical grade

-

Analyte of interest

-

Polishing materials (e.g., alumina (B75360) slurries of different particle sizes)

-

-

Equipment:

-

Potentiostat/Galvanostat

-

Electrochemical cell

-

Working electrode (e.g., glassy carbon, platinum, gold)

-

Reference electrode (e.g., Ag/AgCl for aqueous, Ag/Ag⁺ for non-aqueous)

-

Counter electrode (e.g., platinum wire or mesh)

-

Polishing pad

-

Sonicator

-

Inert gas (e.g., nitrogen or argon) for deaeration

-

Protocol: Cyclic Voltammetry of an Analyte in Aqueous Solution

-

Preparation of the Supporting Electrolyte Solution (0.1 M TMANO₃):

-

Accurately weigh the required amount of TMANO₃ to prepare the desired volume of a 0.1 M solution (e.g., 1.3615 g for 100 mL).

-

Dissolve the TMANO₃ in the chosen solvent (e.g., deionized water) in a clean volumetric flask.

-

Ensure the salt is completely dissolved by gentle swirling or sonication.

-

-

Electrode Preparation:

-

Working Electrode: Polish the working electrode surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). Rinse the electrode thoroughly with deionized water and then the solvent to be used in the experiment between each polishing step. Sonicate the electrode in the solvent for a few minutes to remove any residual polishing material and dry it carefully.

-

Reference Electrode: Ensure the reference electrode is filled with the appropriate internal solution and is free of air bubbles.

-

Counter Electrode: Clean the platinum wire or mesh by rinsing with deionized water and the experimental solvent. If necessary, flame-anneal the platinum wire to remove any adsorbed impurities.

-

-

Electrochemical Cell Assembly:

-

Add the prepared 0.1 M TMANO₃ solution to the electrochemical cell.

-

Place the prepared working, reference, and counter electrodes into the cell, ensuring the tip of the reference electrode is positioned close to the working electrode surface.

-

If studying an analyte, add the desired concentration of the analyte to the supporting electrolyte solution in the cell.

-

-

Deaeration:

-

Purge the solution with an inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a gentle stream of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the parameters for the cyclic voltammetry experiment, including the initial potential, final potential, vertex potential(s), and scan rate.

-

Initiate the potential sweep and record the resulting cyclic voltammogram.

-

Perform multiple cycles to ensure the system has reached a steady state.

-

-

Post-Experiment Procedures:

-

After the experiment, remove the electrodes from the cell and rinse them thoroughly with the solvent.

-

Properly dispose of the electrolyte solution according to laboratory safety guidelines.

-

Mandatory Visualization

The following diagrams illustrate the logical workflow of a cyclic voltammetry experiment and the fundamental setup of the electrochemical cell.

Caption: Workflow of a cyclic voltammetry experiment using TMANO₃.

Caption: Diagram of a three-electrode electrochemical cell setup.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound, 98%, Thermo Scientific 250g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. emerson.com [emerson.com]

- 7. ThermoML:J. Chem. Eng. Data 2012, 57, 8, 2203-2210 [trc.nist.gov]

- 8. 2. at 25\u00b0c, molar conductance of 0.1 molar aqueous solution of ammonium nitrate [scoop.eduncle.com]

- 9. This compound CAS#: 1941-24-8 [m.chemicalbook.com]

- 10. kubiak.ucsd.edu [kubiak.ucsd.edu]

Application of Tetramethylammonium Nitrate in Polarographic Analysis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of tetramethylammonium (B1211777) nitrate (B79036) as a supporting electrolyte in polarographic analysis. This document outlines the fundamental principles, key experimental protocols, and specific applications, offering valuable insights for researchers, scientists, and professionals in drug development engaged in electroanalytical chemistry.

Introduction

Polarography is an electroanalytical technique that yields valuable qualitative and quantitative information about a wide range of electroactive species. A key component in polarographic measurements is the supporting electrolyte, which is added to the sample solution in a concentration significantly higher than the analyte. The supporting electrolyte serves two primary purposes: it minimizes the migration current, ensuring that the measured current is diffusion-controlled and therefore proportional to the analyte concentration, and it increases the conductivity of the solution.[1]

Tetramethylammonium nitrate ((CH₃)₄NNO₃) is a quaternary ammonium (B1175870) salt that can be employed as a supporting electrolyte in polarographic analysis, particularly in non-aqueous or mixed-solvent systems where the solubility of common inorganic salts may be limited. The tetramethylammonium cation is electrochemically stable over a wide potential range, making it suitable for the analysis of various organic and inorganic compounds.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the supporting electrolyte is crucial for designing and interpreting polarographic experiments.

| Property | Value |

| Chemical Formula | (CH₃)₄NNO₃ |

| Molecular Weight | 136.15 g/mol |

| Appearance | White crystalline solid |

| Solubility | Soluble in water and polar organic solvents |

| Decomposition Potential | Wide electrochemical window |

Experimental Protocols

The following section details a general protocol for performing polarographic analysis using this compound as the supporting electrolyte. This protocol can be adapted for the analysis of various analytes.

Preparation of the Supporting Electrolyte Solution (0.1 M this compound)

-

Weighing: Accurately weigh 1.3615 g of high-purity this compound.

-

Dissolution: Dissolve the weighed salt in a 100 mL volumetric flask using the appropriate solvent (e.g., deionized water, acetonitrile, dimethylformamide). Ensure complete dissolution. Gentle warming or sonication may be applied if necessary.

-

Dilution: Bring the solution to the mark with the solvent and mix thoroughly.

Preparation of the Analyte Stock Solution

-

Prepare a stock solution of the analyte of interest at a known concentration (e.g., 10 mM) by dissolving the appropriate amount in the 0.1 M this compound supporting electrolyte solution.

Polarographic Measurement

-

Cell Assembly: Pipette a known volume of the analyte stock solution into the polarographic cell. Add a sufficient volume of the 0.1 M this compound solution to ensure the proper immersion of the dropping mercury electrode (DME), reference electrode (e.g., Ag/AgCl or SCE), and auxiliary electrode. This will result in the desired final analyte concentration (typically in the range of 0.1 to 1 mM).

-

Deoxygenation: Deoxygenate the solution by bubbling high-purity nitrogen or argon gas through it for 10-15 minutes. Dissolved oxygen is electroactive and can interfere with the measurements.

-

Inert Atmosphere: After deoxygenation, maintain a blanket of the inert gas over the solution's surface throughout the experiment to prevent the re-entry of oxygen.

-

Instrument Setup: Set the parameters on the polarograph, including the initial potential, final potential, scan rate, and drop time. The potential range should be chosen to encompass the expected reduction or oxidation potential of the analyte.